molecular formula C14H14O4 B11865081 tert-Butyl 4-oxo-4H-chromene-2-carboxylate

tert-Butyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11865081
M. Wt: 246.26 g/mol
InChI Key: JPRZSKODELUQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-Butyl 4-oxo-4H-chromene-2-carboxylate typically involves the reaction of 4-hydroxycoumarin with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-oxo-4H-chromene-2-carboxylate include other chromene derivatives such as:

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

tert-butyl 4-oxochromene-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-14(2,3)18-13(16)12-8-10(15)9-6-4-5-7-11(9)17-12/h4-8H,1-3H3

InChI Key

JPRZSKODELUQNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.